molecular formula C17H14O3 B2620630 2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID CAS No. 852538-32-0

2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID

Cat. No.: B2620630
CAS No.: 852538-32-0
M. Wt: 266.296
InChI Key: FGINXCUZNGFVPS-ZHACJKMWSA-N
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Description

2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID is a high-purity chalcone derivative offered for research applications. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a prominent class of organic compounds characterized by an α,β-unsaturated ketone system. This specific molecule features a 4-methylphenyl group on one aromatic ring and a benzoic acid moiety on the other, making it a versatile scaffold for chemical synthesis and material science investigations. The compound is synthesized via a Claisen-Schmidt condensation between an appropriate methyl ketone and benzaldehyde derivative, a reliable method for constructing the chalcone core . As a research chemical, this chalcone is a valuable building block for synthesizing more complex heterocyclic compounds. Its structure is closely related to benzonitrile analogs that have been studied for their potential as non-linear optical (NLO) materials, suggesting its utility in the development of advanced materials . The presence of the carboxylic acid functional group provides a reactive handle for further chemical modifications, including the formation of esters or amides, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. In pharmaceutical and agrochemical research, chalcone-based structures are investigated for a broad spectrum of biological activities. This compound is supplied strictly for in vitro research use. Its structure should be confirmed using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). This product is labeled with the appropriate GHS pictograms and hazard statements. It is intended for use by qualified laboratory professionals only and is not for diagnostic, therapeutic, or consumer use. All information provided is for informational purposes only.

Properties

IUPAC Name

2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17(19)20/h2-11H,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGINXCUZNGFVPS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and benzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: 4-[(1E)-3-oxoprop-1-en-1-yl]benzoic acid () and (E)-2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid (Elafibranor intermediate, ).

Table 1: Structural and Physicochemical Comparison

Property 2-[(1E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzoic Acid 4-[(1E)-3-oxoprop-1-en-1-yl]benzoic Acid Elafibranor Intermediate
Molecular Formula C₁₇H₁₄O₃ C₁₀H₈O₃ C₂₃H₂₄O₄S
Molecular Weight (g/mol) 266.29 176.17 420.50
Substituent Position 2-position (ortho) 4-position (para) 4-position (para, with phenoxy)
Key Functional Groups Carboxyl, propenone, 4-methylphenyl Carboxyl, propenone Carboxyl, propenone, methylthio, phenoxy
Predicted Solubility (logP) ~3.1 (moderate lipophilicity) ~1.8 (higher polarity) ~4.5 (high lipophilicity)
Applications Pharmaceutical intermediate Research chemical PPAR agonist synthesis

Key Differences:

The latter’s para-substitution allows for extended conjugation, enhancing UV absorption properties . The 4-methylphenyl group in the target compound increases lipophilicity (logP ~3.1) compared to the simpler propenone-substituted analog (logP ~1.8), impacting membrane permeability in biological systems.

Biological Relevance: The Elafibranor intermediate () shares a propenone-pharmacophore but incorporates a methylthio group and phenoxy substituents, which enhance PPAR binding affinity. The target compound lacks these groups, suggesting a narrower role as a synthetic precursor rather than a direct therapeutic agent .

Synthetic Utility :

  • The target compound’s ortho-substitution pattern complicates crystallization compared to para-substituted analogs, necessitating advanced techniques like SHELX-based crystallography for structural validation .

Research Findings and Methodological Insights

Computational Studies: Density functional theory (DFT) calculations (e.g., Becke’s hybrid functionals) predict the target compound’s electronic properties, such as charge distribution across the propenone system, which aligns with its reactivity in Michael addition reactions .

Crystallographic Analysis: SHELX software has been employed to resolve the crystal structures of related propenone-benzoic acid derivatives, revealing planar geometries that stabilize π-π stacking interactions—critical for solid-state stability .

Patent Applications: The compound is cited in patents as a precursor to PPAR agonists, underscoring its industrial relevance. Modifications to its propenone moiety (e.g., substituting methylthio for methylphenyl) are key to enhancing drug efficacy .

Biological Activity

2-[(1E)-3-(4-Methylphenyl)-3-Oxoprop-1-En-1-Yl]Benzoic Acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure

The molecular formula of this compound is C25H20O3C_{25}H_{20}O_3. The compound features a benzoic acid core substituted with a 4-methylphenyl group and an enone moiety, which are known to contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoic acid have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Isoniazid (control)0.25Mycobacterium tuberculosis
Ciprofloxacin (control)2.0S. aureus, E. coli

Anti-inflammatory Properties

Chalcone derivatives, including those similar to this compound, have been studied for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

Case Studies

Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various chalcone derivatives, including those structurally related to this compound. The results indicated that certain substitutions enhanced antibacterial potency, suggesting a structure-activity relationship that could be exploited for drug development.

Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of chalcone derivatives. It was found that these compounds could effectively inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators in vitro.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate acetophenone derivatives under basic conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including (i) formation of the α,β-unsaturated ketone via Claisen-Schmidt condensation between 4-methylacetophenone and a benzaldehyde derivative, and (ii) functionalization of the benzoic acid core. Critical parameters include solvent polarity (e.g., ethanol or THF), temperature (80–120°C), and catalysts (e.g., NaOH or piperidine). Reaction progress can be monitored via TLC or HPLC to optimize yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify key signals: the trans-vinylic protons (δ 6.8–7.5 ppm, J = 15–16 Hz), methyl groups on the 4-methylphenyl ring (δ ~2.4 ppm), and carboxylic acid protons (δ ~12–13 ppm, broad).
  • IR : Confirm the carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ (ketone and carboxylic acid) and conjugated C=C bonds at ~1600 cm⁻¹.
  • MS : Look for molecular ion peaks matching the molecular formula (C₁₇H₁₄O₃) and fragmentation patterns consistent with the α,β-unsaturated system .

Q. What are the solubility and stability considerations for this compound in different solvents under experimental conditions?

  • Methodology : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic 4-methylphenyl group. Stability tests (e.g., accelerated degradation studies under UV light or varying pH) should be conducted to assess susceptibility to hydrolysis or photodegradation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of the α,β-unsaturated ketone moiety?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These analyses predict regioselectivity in nucleophilic/electrophilic reactions and explain experimental observations of tautomerization or conjugation effects .

Q. What crystallographic strategies resolve ambiguities in the spatial arrangement of the trans-alkene and carboxylic acid groups?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key steps: (i) Grow crystals via slow evaporation in ethanol/water mixtures, (ii) collect high-resolution data (R-factor < 5%), and (iii) analyze torsion angles to confirm the E-configuration and planarity of the conjugated system .

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Dock the compound into active sites (e.g., cyclooxygenase-2 for anti-inflammatory potential) using AutoDock Vina. Parameterize the carboxylic acid and ketone groups for hydrogen bonding. Validate docking poses with MD simulations and compare binding affinities to known inhibitors .

Q. What experimental and computational approaches reconcile contradictions in observed vs. predicted spectroscopic data?

  • Methodology :

  • Experimental : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with the GIAO method). Discrepancies may arise from solvent effects or dynamic conformational changes .

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